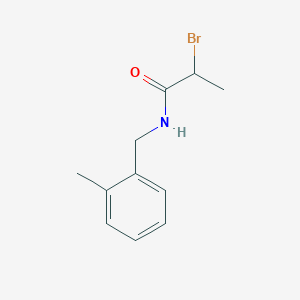

2-Bromo-N-(2-methylbenzyl)propanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-[(2-methylphenyl)methyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-8-5-3-4-6-10(8)7-13-11(14)9(2)12/h3-6,9H,7H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZKOIUTVQWNVTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC(=O)C(C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Strategies and Methodologies for 2 Bromo N 2 Methylbenzyl Propanamide

Direct Bromination Approaches to N-(2-methylbenzyl)propanamide Precursors

One logical pathway involves the synthesis of the N-(2-methylbenzyl)propanamide precursor followed by a selective bromination at the alpha-position of the propanamide moiety. The success of this strategy hinges on the ability to control the position of bromination, targeting the carbon adjacent to the carbonyl group.

The alpha-bromination of amide precursors can be challenging compared to ketones or aldehydes. libretexts.org However, specific reagents and conditions have been developed to achieve this transformation effectively. A common tactic is to pre-functionalize the α-position with a leaving group amenable to substitution. nih.gov For the conversion of N-(2-methylbenzyl)propanamide to its α-bromo derivative, reagents such as N-bromosuccinimide (NBS) are frequently employed, often in the presence of a radical initiator like benzoyl peroxide or UV light. fiveable.meorganic-chemistry.org Another classic method, the Hell-Volhard-Zelinskii reaction, involves the use of Br₂ and a catalytic amount of phosphorus tribromide (PBr₃). libretexts.org While typically used for carboxylic acids, this method proceeds via an acid bromide intermediate which readily enolizes, allowing for α-bromination. libretexts.org

Optimization of this reaction would involve screening various brominating agents, solvents, and initiators to maximize the yield of the desired mono-brominated product while minimizing potential side reactions, such as over-bromination. nih.gov

| Brominating Agent | Initiator/Catalyst | Solvent | Typical Temperature | Potential Outcome |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | Carbon Tetrachloride (CCl₄) | Reflux | Good selectivity for mono-α-bromination. fiveable.me |

| Bromine (Br₂) | Phosphorus Tribromide (PBr₃) | Neat or high-boiling solvent | High | Effective, but conditions can be harsh. libretexts.org |

| Bromine (Br₂) | Triflic Anhydride (B1165640)/Base | Dichloromethane (B109758) (CH₂Cl₂) | Low to ambient | Activation of the amide may facilitate bromination. nih.gov |

For the bromination of N-(2-methylbenzyl)propanamide, regioselectivity is a critical consideration. The desired reaction is the substitution of a hydrogen atom on the carbon alpha to the amide carbonyl (the C2 position of the propanoyl group). Alternative positions, such as the benzylic position of the 2-methylbenzyl group or the aromatic ring, could potentially react depending on the conditions. Radical conditions (e.g., NBS with a radical initiator) typically favor allylic or benzylic positions. However, in the context of α-bromination of carbonyls, the mechanism often involves an enol or enolate intermediate, which directs the bromine to the α-carbon. libretexts.org The use of conditions that promote enolization, such as those in the Hell-Volhard-Zelinskii reaction, ensures high regioselectivity for the alpha position. libretexts.org

Stereochemistry becomes a factor as the α-bromination creates a new chiral center at the C2 position. Unless a chiral auxiliary or an asymmetric catalyst is employed, the reaction will produce a racemic mixture of (R)- and (S)-2-Bromo-N-(2-methylbenzyl)propanamide. The formation of an enol intermediate, which is planar, allows the bromine to attack from either face with equal probability, leading to racemization. libretexts.org

Amidation Reactions Utilizing 2-Bromopropanoyl Halides

A more convergent and commonly used approach for the synthesis of α-halo amides is the direct coupling of an amine with an appropriate α-halo acyl halide. nih.gov This method constructs the final molecule by forming the amide bond, with the halogen already in place on the acyl precursor.

The reaction between 2-bromopropanoyl chloride and 2-methylbenzylamine (B130908) is a direct and efficient route to 2-Bromo-N-(2-methylbenzyl)propanamide. This nucleophilic acyl substitution involves the attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the acyl chloride. The reaction is typically exothermic and generates hydrogen chloride (HCl) as a byproduct. To prevent the protonation of the unreacted amine, which would render it non-nucleophilic, a base is added to act as an HCl scavenger. Common bases for this purpose include tertiary amines like triethylamine (B128534) or pyridine, or inorganic bases such as sodium carbonate. The reaction is often performed at reduced temperatures (e.g., 0 °C) to control the exothermic nature and minimize side reactions.

The choice of solvent plays a crucial role in amide coupling reactions, influencing reaction rates and yields. rsc.orgnih.gov Dichloromethane (CH₂) and N,N-dimethylformamide (DMF) have been traditionally used, but due to environmental and safety concerns, alternative solvents are preferred. rsc.org Studies have shown that solvents like ethyl acetate (B1210297) (EtOAc) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) can be effective replacements for many amidation processes. rsc.org The solvent's polarity can affect the solubility of the reactants and the stability of the intermediates in the reaction pathway. nih.gov

For less reactive coupling partners, a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) may be added to accelerate the reaction. While direct condensation of carboxylic acids and amines often requires catalysts like boric acid or various transition metals (e.g., titanium, zirconium), the high reactivity of acyl chlorides usually makes such catalysts unnecessary for this type of amide bond formation. ucl.ac.ukrsc.orgresearchgate.net

| Solvent | Typical Polarity | Boiling Point (°C) | Comments |

|---|---|---|---|

| Dichloromethane (CH₂Cl₂) | Polar Aprotic | 39.6 | Commonly used, good solubility for many organics, but has environmental concerns. rsc.org |

| Tetrahydrofuran (THF) | Polar Aprotic | 66 | Good general-purpose solvent. |

| Ethyl Acetate (EtOAc) | Medium Polarity | 77.1 | Considered a "greener" solvent alternative. rsc.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | Polar Aprotic | 80 | A sustainable alternative to CH₂Cl₂ and DMF with comparable performance in many amidations. rsc.org |

Multi-Component and Cascade Reaction Pathways to this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, offer a powerful strategy for increasing molecular complexity in an efficient manner. nih.govresearchgate.net While a specific MCR for this compound is not prominently described, one could be conceptually designed based on established principles.

For instance, a pathway could be envisioned that builds upon the multicomponent synthesis of α-branched amides. nih.govresearchgate.net Such a reaction might involve the in-situ formation of an N-acylimine from a metalloimine (derived from a nitrile), which then reacts with an electrophilic bromine source. A hypothetical three-component reaction could involve 2-methylbenzylamine, a three-carbon component that can be functionalized with bromine, and a carbonyl source. However, these pathways are often complex to develop and optimize and are generally less common for the synthesis of relatively simple structures like α-bromo amides compared to the more traditional two-step or convergent methods described above. The organometallic Mannich reaction is another powerful MCR for generating α-branched amines, which could potentially be adapted. beilstein-journals.orgbeilstein-journals.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of amides, a cornerstone reaction in organic and medicinal chemistry, has traditionally relied on methods with poor atom economy, often generating significant waste. researchgate.net However, contemporary approaches are increasingly focused on developing more sustainable and environmentally benign methodologies for amide bond formation.

A primary strategy in green amide synthesis is the move towards catalytic reactions. Direct condensation of a carboxylic acid (2-bromopropanoic acid) and an amine (2-methylbenzylamine) is the most atom-economical approach, with water as the only theoretical byproduct. catalyticamidation.info This method, however, often requires high temperatures (>160 °C), which can be a drawback for sensitive substrates. encyclopedia.pub To overcome this, various catalysts have been developed. Boron-based catalysts, such as boric acid and various boronic acids, have shown significant promise in promoting direct amidation under milder conditions. bohrium.comorganic-chemistry.org These catalysts activate the carboxylic acid, facilitating the nucleophilic attack of the amine. catalyticamidation.info

Another green approach is the use of biocatalysis. Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), can effectively catalyze the formation of amide bonds under mild, anhydrous conditions. nih.gov This enzymatic method offers high selectivity and avoids the use of hazardous reagents, contributing to a greener process. nih.gov

The choice of solvent is another critical aspect of green synthesis. Many traditional amide coupling reactions are performed in dipolar aprotic solvents like N,N-dimethylformamide (DMF) or chlorinated solvents such as dichloromethane (DCM), which have significant health and environmental concerns. ucl.ac.ukrsc.org Green chemistry encourages the use of safer, more sustainable solvents. bohrium.com For amide synthesis, biomass-derived solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) have been identified as effective and more environmentally friendly alternatives. bohrium.comacs.orgacs.org In some cases, solvent-free reactions, either through thermal activation or mechanochemistry, can be employed, representing an even greener option by completely eliminating solvent waste. bohrium.comresearchgate.net

The following table summarizes the application of green chemistry principles to the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis of this compound | Advantages | Challenges |

|---|---|---|---|

| Catalysis | Use of boric acid, boronic acids, or enzymes (e.g., CALB) to catalyze the direct reaction between 2-bromopropanoic acid and 2-methylbenzylamine. | - Reduced energy consumption (lower reaction temperatures).

| - Catalyst cost and recyclability.

|

| Safer Solvents | Replacement of traditional solvents like DMF and DCM with greener alternatives such as 2-MeTHF, CPME, or p-cymene. bohrium.comacs.org | - Reduced toxicity and environmental impact.

| - Potential for lower solubility of reactants.

|

| Waste Prevention (Atom Economy) | Employing direct amidation of 2-bromopropanoic acid and 2-methylbenzylamine, where the only byproduct is water. rsc.org | - Maximizes the incorporation of starting materials into the final product.

| - Can require harsh conditions (high temperature) in the absence of a catalyst. encyclopedia.pub |

| Energy Efficiency | Utilization of microwave-assisted synthesis or mechanochemistry to reduce reaction times and energy input. researchgate.netnumberanalytics.com | - Faster reaction rates.

| - Requires specialized equipment.

|

Comparative Analysis of Synthetic Route Efficiencies and Scalability

The efficiency and scalability of a synthetic route are critical considerations, particularly in industrial settings. researchgate.netacs.org For the synthesis of this compound, several routes can be compared based on metrics such as yield, reaction time, cost, and green chemistry metrics like Process Mass Intensity (PMI). PMI is a valuable metric that calculates the total mass of input materials (reagents, solvents, etc.) used to produce a kilogram of the final product, providing a holistic view of the process's efficiency and environmental footprint. ucl.ac.ukacs.org

A common and well-established method for amide synthesis involves the use of an acid chloride. In this route, 2-bromopropanoic acid would first be converted to 2-bromopropanoyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with 2-methylbenzylamine to form the desired amide. While often high-yielding, this method has poor atom economy due to the use of a stoichiometric activating agent and generates corrosive byproducts (HCl and SO₂ or CO/CO₂). catalyticamidation.info

Another prevalent approach utilizes coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents facilitate the direct coupling of the carboxylic acid and amine. However, these methods also suffer from poor atom economy and generate stoichiometric amounts of byproducts (e.g., dicyclohexylurea) that can be difficult to remove. catalyticamidation.info More modern coupling reagents like n-propylphosphonic acid anhydride (T3P) offer advantages in terms of water-soluble byproducts, simplifying purification. organic-chemistry.org

The direct thermal or catalytic amidation of 2-bromopropanoic acid with 2-methylbenzylamine represents the most atom-economical route. While thermal methods can be energy-intensive, catalytic approaches offer a more sustainable alternative. bohrium.commdpi.com The scalability of these methods is an active area of research, with challenges including catalyst stability and turnover number. acs.org

The following interactive data table provides a comparative analysis of these synthetic routes for the preparation of this compound.

| Synthetic Route | Key Reagents | Typical Yield (%) | Process Mass Intensity (PMI) (Estimated) | Advantages | Disadvantages | Scalability |

|---|---|---|---|---|---|---|

| Acid Chloride Route | 2-bromopropanoic acid, thionyl chloride, 2-methylbenzylamine | 85-95 | 30-60 ucl.ac.uk | - High reactivity and yield.

| - Poor atom economy.

| Good, commonly used in large-scale synthesis. ccspublishing.org.cn |

| Coupling Reagent Route (e.g., T3P) | 2-bromopropanoic acid, 2-methylbenzylamine, T3P, pyridine | 80-90 | 40-70 | - Good yields.

| - Stoichiometric use of coupling agent.

| Good, T3P is noted for its scalability. organic-chemistry.org |

| Direct Thermal Amidation | 2-bromopropanoic acid, 2-methylbenzylamine | 50-70 | 10-20 | - Excellent atom economy (only water as byproduct).

| - Requires high temperatures (>160 °C).

| Moderate, limited by high energy requirements and potential for substrate decomposition. |

| Direct Catalytic Amidation (Boric Acid) | 2-bromopropanoic acid, 2-methylbenzylamine, boric acid | 70-85 | 15-30 | - High atom economy.

| - May require removal of water.

| Promising, but may require process optimization for large-scale implementation. |

| Biocatalytic Amidation (e.g., CALB) | 2-bromopropanoic acid, 2-methylbenzylamine, immobilized lipase | 75-95 | 20-40 | - High selectivity.

| - Enzyme cost and stability.

| Moderate, scalability of biocatalytic processes is an area of active development. rsc.org |

Iii. Chemical Transformations and Derivatization Reactions of 2 Bromo N 2 Methylbenzyl Propanamide

Nucleophilic Substitution Reactions at the Bromine-Bearing Carbon

The carbon atom alpha to the amide carbonyl is activated towards nucleophilic attack due to the presence of the electron-withdrawing carbonyl group and the bromine atom, which is a good leaving group. This facilitates substitution reactions with a wide range of nucleophiles, typically following an S_N2 mechanism.

The displacement of the bromide by nitrogen-based nucleophiles is a fundamental method for forming new carbon-nitrogen bonds, leading to the synthesis of α-amino amide derivatives. nih.govlibretexts.org

Reaction with Amines: Primary and secondary amines can act as nucleophiles, attacking the bromine-bearing carbon to yield the corresponding α-amino amides. nih.gov This reaction is typically performed in the presence of a base to neutralize the hydrogen bromide byproduct. The use of excess amine can also serve this purpose. libretexts.org This transformation is a key step in the synthesis of peptide analogues and other biologically relevant molecules. nih.gov

Reaction with Azides: The azide (B81097) ion (N₃⁻), typically from sodium azide, is a potent nucleophile for displacing the bromide. This reaction yields an α-azido amide. pearson.com The resulting azido (B1232118) compound is a stable intermediate that can be subsequently reduced to a primary α-amino amide, offering a valuable alternative to direct amination, which can sometimes lead to over-alkylation. pearson.com

| Nucleophile | Reagent Example | Product Structure | Product Name |

|---|---|---|---|

| Primary Amine | Propylamine (CH₃CH₂CH₂NH₂) | N-(2-methylbenzyl)-2-(propylamino)propanamide | |

| Azide | Sodium Azide (NaN₃) | 2-Azido-N-(2-methylbenzyl)propanamide |

Oxygen- and sulfur-centered nucleophiles readily displace the bromide to form α-hydroxy and α-thioether derivatives, respectively.

Oxygen Nucleophiles: Alkoxides and hydroxides react to form α-alkoxy and α-hydroxy amides. The reaction with hydroxide (B78521) ions produces 2-Hydroxy-N-(2-methylbenzyl)propanamide. The use of silver salts, such as silver oxide (Ag₂O), has been shown to promote the site-selective substitution of bromine with oxygen nucleophiles in related α-bromoamide systems. nih.gov

Sulfur Nucleophiles: Thiolates are excellent nucleophiles and react efficiently to form α-thioether linkages. nih.gov For example, reaction with a thiol like ethanethiol (B150549) in the presence of a base would yield 2-(ethylthio)-N-(2-methylbenzyl)propanamide. This reactivity is useful for introducing sulfur-containing moieties into organic molecules.

| Nucleophile | Reagent Example | Product Structure | Product Name |

|---|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | 2-Hydroxy-N-(2-methylbenzyl)propanamide | |

| Thiolate | Sodium Ethanethiolate (NaSEt) | 2-(Ethylthio)-N-(2-methylbenzyl)propanamide |

When 2-Bromo-N-(2-methylbenzyl)propanamide is chiral, the stereochemical outcome of the nucleophilic substitution becomes critical. Research on analogous α-bromo amides has shown that the stereochemistry can be controlled or influenced by the reaction conditions. nih.gov

Typical S_N2 reactions with nucleophiles like amines proceed with an inversion of configuration at the chiral center. acs.org However, the choice of reagents can alter this outcome. For instance, the use of soluble silver(I) salts as promoters for amine substitution has been observed to result in products with inverted stereochemistry, whereas insoluble silver oxide can lead to retention of configuration, possibly through the formation of an aziridinone (B14675917) intermediate. nih.govacs.org

Furthermore, dynamic kinetic resolution (DKR) processes have been developed for racemic α-bromo amides. In a DKR, a catalyst (e.g., a phosphonium (B103445) bromide salt) rapidly epimerizes the starting material, while an enantioselective catalyst (often an enzyme like haloalkane dehalogenase) selectively converts one enantiomer to the product, allowing for a theoretical yield of up to 100% of a single product enantiomer. nih.gov

Modifications of the Amide Functionality

The amide group itself can be chemically modified, providing another avenue for derivatization.

The hydrogen atom on the amide nitrogen is weakly acidic and can be removed by a strong base to form an amidate anion. This anion can then act as a nucleophile.

N-Alkylation: The amidate can react with an alkyl halide in an N-alkylation reaction. For example, deprotonation with sodium hydride followed by reaction with methyl iodide would yield N-methyl-N-(2-methylbenzyl)-2-bromopropanamide. Modern methods for N-alkylation also include catalytic reactions using alcohols as alkylating agents. researchgate.netnih.govrsc.org

N-Acylation: Similarly, the amidate can react with an acylating agent such as an acyl chloride or anhydride (B1165640) to form an imide. semanticscholar.orgncert.nic.in For instance, reaction with acetyl chloride would yield N-acetyl-2-bromo-N-(2-methylbenzyl)propanamide. This introduces a second acyl group onto the nitrogen atom.

The amide carbonyl is a robust functional group but can be reduced to a methylene (B1212753) (CH₂) group using powerful reducing agents. The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄). chemistrysteps.commasterorganicchemistry.com This reaction converts the propanamide moiety into a propanamine derivative, effectively transforming the amide into a secondary amine while leaving the bromine atom intact under controlled conditions. The product of this reduction would be 2-Bromo-N-(2-methylbenzyl)propan-1-amine. This method is highly effective for synthesizing substituted amines from readily available amides. organic-chemistry.org

Transformations Involving the Aromatic Moiety

No studies detailing the electrophilic aromatic substitution reactions specifically on the 2-methylbenzyl group of this compound were identified. In theory, the aromatic ring of the 2-methylbenzyl group could undergo electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The directing effects of the existing substituents—the methyl group (ortho-, para-directing and activating) and the -CH2NHCO- group (likely ortho-, para-directing and activating, though potentially influenced by steric hindrance)—would determine the position of the incoming electrophile. However, without experimental data, any discussion of regioselectivity, reaction conditions, and yields would be purely speculative.

There is no available research on palladium-catalyzed cross-coupling reactions involving the aromatic moiety of this compound. Such reactions, including Suzuki, Heck, and Buchwald-Hartwig couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To perform these reactions on the 2-methylbenzyl group, it would first need to be functionalized with a suitable leaving group, such as a halide or triflate. Subsequently, cross-coupling with various partners like boronic acids, alkenes, or amines could be attempted. The specific ligands, palladium precursors, bases, and solvents required for successful coupling would need to be determined experimentally. No such studies have been published for this specific compound.

Stereochemical Inversion and Retention during Transformations

No literature was found that investigates the stereochemical outcomes of reactions involving the chiral center at the second carbon of the propanamide moiety in this compound. Reactions involving the substitution of the bromine atom at this stereocenter could theoretically proceed with either inversion or retention of configuration, depending on the reaction mechanism (e.g., SN2-type reactions typically proceed with inversion). Studies on similar chiral α-bromo amides have shown that the stereochemical course can be influenced by factors such as the choice of reagents and the presence of neighboring group participation. datapdf.com However, without specific experimental evidence for this compound, it is impossible to provide a detailed analysis of its stereochemical behavior during chemical transformations.

Iv. Advanced Structural Characterization and Spectroscopic Analysis of 2 Bromo N 2 Methylbenzyl Propanamide

Conformational Analysis via X-ray Crystallography and Spectroscopic Methods

X-ray crystallography stands as a powerful technique for the unambiguous determination of a molecule's atomic arrangement in the solid state. wikipedia.org While a specific crystal structure for 2-Bromo-N-(2-methylbenzyl)propanamide is not widely reported, extensive analysis of closely related structural analogs provides significant insight into its likely conformational preferences, molecular geometry, and intermolecular interactions.

The spatial relationship between the planar amide group and the aromatic ring is a key structural feature of N-aryl and N-benzyl amides. This is defined by the torsion angle involving the bonds connecting these two moieties. Studies on analogous compounds reveal that there is typically a significant twist between these planes.

For instance, in the related molecule 2-Bromo-2-methyl-N-p-tolylpropanamide, the C=C–N–C=O torsion angle is reported to be -31.2 (5)°. nih.gov In another analog, 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide, the C–N–C–C torsion angle is -172.1 (2)°. strath.ac.ukresearchgate.net This significant difference highlights how substitutions on the phenyl ring can drastically alter the molecular conformation. researchgate.net For this compound, a non-planar arrangement between the benzyl (B1604629) group and the propanamide unit is expected, influenced by the steric hindrance from the ortho-methyl group on the benzyl ring and the bromine atom on the propanamide chain.

Table 1: Torsion Angles in Structurally Related Amides

| Compound Name | Torsion Angle | Value (°) | Reference |

| 2-Bromo-2-methyl-N-p-tolylpropanamide | C=C–N–C=O | -31.2 (5) | nih.gov |

| 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide | C–N–C–C | -172.1 (2) | strath.ac.ukresearchgate.net |

Intermolecular Interactions and Crystal Packing Motifs

In the solid state, molecules arrange themselves into a stable crystal lattice through a network of intermolecular forces. In compounds containing amide functionalities, hydrogen bonding is a dominant interaction. Analysis of similar crystal structures shows that intermolecular N—H···O hydrogen bonds are a common motif, linking molecules into chains. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Elucidation

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule by probing their characteristic vibrational frequencies. researchgate.net For this compound, the spectrum would be dominated by signals corresponding to the amide linkage and the substituted aromatic ring.

The key expected vibrational modes include:

N-H Stretch: A sharp band typically appears in the region of 3300-3500 cm⁻¹, characteristic of the secondary amide N-H bond.

C-H Stretches: Aromatic C-H stretches are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene (B1212753) groups would appear just below 3000 cm⁻¹.

Amide I (C=O Stretch): This is one of the most intense and characteristic bands for amides, appearing in the range of 1630-1680 cm⁻¹. Its precise position is sensitive to hydrogen bonding.

Amide II (N-H Bend and C-N Stretch): This band, found between 1510-1570 cm⁻¹, arises from a coupling of the N-H in-plane bending and C-N stretching vibrations.

C-Br Stretch: The vibration associated with the carbon-bromine bond is expected at lower frequencies, typically in the 500-650 cm⁻¹ range.

While specific experimental spectra for this exact compound are not detailed in readily available literature, FT-IR and Raman data have been reported for the closely related compound 2-bromo-N-(2-methylphenyl)propanamide. nih.gov

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N-H | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Amide I) | Stretching | 1630 - 1680 |

| N-H / C-N (Amide II) | Bending / Stretching | 1510 - 1570 |

| C-Br | Stretching | 500 - 650 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies

NMR spectroscopy is an essential tool for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR would provide a distinct fingerprint for this compound.

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton environment. The amide proton (N-H) would likely appear as a broad singlet or a triplet (if coupled to the adjacent CH₂ group) in the downfield region (δ 7.5-8.5 ppm). The protons on the 2-methylbenzyl aromatic ring would resonate in the aromatic region (δ 7.0-7.5 ppm). The benzylic CH₂ protons would appear as a doublet coupled to the N-H proton. The CH proton alpha to the bromine would be a quartet, and the adjacent CH₃ group would be a doublet. The methyl group on the benzyl ring would appear as a singlet in the aliphatic region.

¹³C NMR: The carbon spectrum would show a unique resonance for each carbon atom in a different chemical environment. The carbonyl carbon of the amide group would be the most downfield signal (around 170 ppm). The aromatic carbons would appear in the δ 120-140 ppm range, while the aliphatic carbons (CH, CH₂, CH₃) would resonate in the upfield region (δ 15-60 ppm).

NMR data is available for the structural isomer 2-bromo-N-(2-methylphenyl)propanamide, supporting the expected chemical shift ranges for the target molecule. nih.gov

Chiroptical Properties and Optical Activity Studies

The this compound molecule possesses a stereocenter at the carbon atom bonded to the bromine (C2 of the propanamide moiety). The presence of this chiral center means the compound can exist as a pair of enantiomers, (R)- and (S)-. Consequently, this molecule is expected to be optically active, meaning it will rotate the plane of plane-polarized light.

V. Computational and Theoretical Investigations of 2 Bromo N 2 Methylbenzyl Propanamide

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods would be employed to determine the most stable three-dimensional arrangement of atoms in 2-Bromo-N-(2-methylbenzyl)propanamide and to describe the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For this compound, DFT studies would identify various possible conformers (different spatial arrangements of the atoms) that arise from the rotation around its single bonds. By calculating the relative energies of these conformers, researchers could predict the most stable, and therefore most abundant, conformation of the molecule at a given temperature. This analysis would provide insights into the molecule's shape and how it might interact with other molecules.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for predicting a molecule's reactivity. An FMO analysis of this compound would involve calculating the energies of the HOMO and LUMO. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A smaller gap typically suggests higher reactivity. The analysis would also map the locations of the HOMO and LUMO on the molecular structure, indicating the likely sites for electrophilic and nucleophilic attack, respectively.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, an MD simulation would model the molecule's dynamic behavior, providing a detailed view of its conformational landscape. This would go beyond the static picture provided by DFT by showing how the molecule flexes, bends, and transitions between different conformations in a simulated environment (e.g., in a solvent or at a specific temperature). This is crucial for understanding the molecule's flexibility and its accessible shapes, which can influence its biological activity and physical properties.

Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Interactions in Solid State

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. If a crystal structure of this compound were available, this analysis would map the close contacts between neighboring molecules in the crystal lattice. It would allow for the identification and quantification of different types of interactions, such as hydrogen bonds, halogen bonds (involving the bromine atom), and van der Waals forces. This information is vital for understanding how the molecules pack together in a solid, which influences properties like melting point and solubility.

Prediction of Spectroscopic Parameters via Ab-Initio Methods

Ab-initio (from first principles) quantum chemistry methods can be used to predict various spectroscopic properties of a molecule. For this compound, these methods could calculate its expected infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predicted spectra could then be compared with experimentally obtained spectra to confirm the molecule's structure and assign its spectral features to specific molecular vibrations or atomic nuclei. This is a valuable tool in the characterization of new chemical compounds.

Reaction Pathway and Transition State Analysis of Key Transformations

Theoretical methods can be used to model chemical reactions involving this compound. This would involve mapping the potential energy surface for a given reaction to identify the lowest energy path from reactants to products. A key part of this analysis is locating the transition state, which is the highest energy point along the reaction coordinate. By calculating the energy of the transition state, chemists can predict the activation energy and, therefore, the rate of the reaction. This type of analysis could provide mechanistic insights into how this compound is synthesized or how it might react with other chemical species.

Vi. Mechanistic Studies of 2 Bromo N 2 Methylbenzyl Propanamide Interactions with Biological Systems Non Clinical Focus

In Vitro Studies on Molecular Target Binding and Specificity

Currently, there are no published in vitro studies detailing the molecular target binding and specificity of 2-Bromo-N-(2-methylbenzyl)propanamide. Research in this area would be foundational to understanding its biological activity.

Enzyme Inhibition Kinetics and Mechanism

No data is available regarding the enzyme inhibition kinetics or the mechanism by which this compound may interact with enzymes. For related alpha-bromoamide compounds, studies often reveal covalent modification of enzyme active sites, typically through alkylation of nucleophilic residues like cysteine or histidine. Future research on this compound would involve kinetic assays to determine parameters such as the inhibition constant (Ki) and the inactivation rate constant (kinact). These studies would clarify whether the compound acts as a reversible or irreversible inhibitor and would help to identify the class of enzymes it targets.

Protein Interaction Profiling in Proteomics Research

There is no literature available on the use of this compound in proteomics research for protein interaction profiling. Chemical proteomics approaches, such as activity-based protein profiling (ABPP), could potentially be employed. This would involve using the compound as a probe to covalently label protein targets in complex biological samples (e.g., cell lysates). Subsequent mass spectrometry analysis would identify the specific proteins that interact with the compound, providing a broad overview of its potential cellular targets and off-targets.

Structure-Activity Relationship (SAR) Studies for Molecular Probe Development

Specific structure-activity relationship (SAR) studies for this compound have not been reported. Such studies are crucial for optimizing the potency and selectivity of a chemical probe.

Rational Design of Analogs for Enhanced Target Engagement

The rational design of analogs of this compound would be a logical next step following the identification of a primary biological target. This process would involve systematically modifying the three main components of the molecule: the bromo-propanamide "warhead," the N-benzyl group, and the methyl substituent on the benzyl (B1604629) ring. For example, altering the position of the methyl group (from ortho to meta or para) or replacing it with other functional groups could significantly impact target binding affinity and specificity. The goal would be to synthesize a library of related compounds to explore the chemical space around the initial scaffold and improve its properties as a molecular probe.

Investigation of Bromine Atom's Role in Biological Interactions

The role of the bromine atom in the biological interactions of this compound has not been experimentally investigated. In similar alpha-haloamide structures, the halogen acts as a leaving group, rendering the adjacent carbon electrophilic and susceptible to nucleophilic attack from amino acid residues on target proteins. This reactivity is central to the formation of a covalent bond. To confirm the importance of the bromine atom for this specific compound, SAR studies would typically include the synthesis of an analog where the bromine is replaced with a hydrogen or a different halogen (e.g., chlorine) to assess the impact on biological activity.

Cellular Permeability and Subcellular Localization Studies (Non-Clinical Context)

There are no published studies on the cellular permeability or subcellular localization of this compound. To be effective as a chemical probe in cellular contexts, a compound must be able to cross the cell membrane. Permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), would be required to evaluate its passive diffusion. Furthermore, fluorescence microscopy, using a tagged version of the compound, or cell fractionation followed by mass spectrometry, could be used to determine its distribution within different subcellular compartments.

Ligand-Protein Docking and Molecular Modeling of Interactions

Computational methods such as ligand-protein docking and molecular modeling have become instrumental in elucidating the potential interactions between small molecules like this compound and their biological targets at a molecular level. In the absence of direct crystallographic data for this specific compound, in silico studies of structurally analogous molecules can provide valuable insights into its probable binding modes, interaction energies, and the key amino acid residues involved in stabilizing the ligand-protein complex.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity and strength of the interaction. These studies are crucial for understanding the structure-activity relationships of a compound and for guiding further drug development. For compounds sharing the N-benzylamide scaffold, docking studies have revealed common interaction patterns.

A computational investigation of α-substituted acetamido-N-benzylacetamides as potential anticonvulsant agents targeting the GABA-AT enzyme provides a relevant model. In this study, various derivatives were docked into the enzyme's active site to predict their binding affinities. The results indicated that the N-benzylacetamide core structure could effectively occupy the binding pocket, with binding scores indicating favorable interactions. For instance, the compound 2-acetamido-2-((3-aminophenyl)amino)-N-benzyl-N-methylacetamide demonstrated a high binding affinity, suggesting a strong interaction with the target enzyme.

To illustrate the nature of these interactions, the following interactive data table summarizes the binding energies and key interacting residues for a selection of these analogous compounds.

| Compound | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues |

| 2-acetamido-2-((3-aminophenyl)amino)-N-benzyl-N-methylacetamide | -13.8 | Lys203, Pro347, Arg430, Thr353, Arg192, Ala346 |

| 2-acetamido-2-((3-amino-4-vinylphenyl)amino)-N-benzyl-N-methylacetamide | -14.15 | Lys203, Pro347, Arg430, Thr353, Arg192, Ala346 |

| Vigabatrin (standard drug) | -4.4 | Not specified in detail |

This data is derived from a study on α_substituted acetamido-N-benzylacetamide derivatives and is presented here as a predictive model for the potential interactions of this compound.

Furthermore, molecular modeling of substituted benzyl benzamides as inhibitors of the Cholesteryl Ester Transfer Protein (CETP) has shown that the benzyl group readily accommodates hydrophobic clefts within the protein's structure. This suggests that the 2-methylbenzyl group of the target compound would likely orient itself within a similar non-polar pocket of a target protein.

Vii. Applications of 2 Bromo N 2 Methylbenzyl Propanamide As a Synthetic Intermediate

Building Block in the Synthesis of Heterocyclic Compounds

2-Bromo-N-(2-methylbenzyl)propanamide serves as a versatile precursor for the synthesis of various heterocyclic compounds. The presence of the α-bromo amide functionality is key to its utility in constructing cyclic structures. Through intramolecular cyclization reactions, this compound can be transformed into a variety of heterocyclic systems, including but not limited to lactams and benzodiazepines.

One of the primary applications of α-bromo amides is in the synthesis of β-lactams, which are four-membered cyclic amides. The intramolecular cyclization of N-benzyl propiolamides, a related class of compounds, can be catalyzed by a base to achieve a 4-exo-dig cyclization, leading to the formation of α-methylene-β-lactams. researchgate.net This type of cyclization highlights the potential for this compound to undergo similar base-mediated intramolecular nucleophilic substitution to form a β-lactam ring. The reaction would involve the deprotonation of the amide nitrogen, followed by an intramolecular attack on the carbon bearing the bromine atom. The stereochemical outcome of such reactions, whether yielding cis or trans β-lactams, is often dependent on the specific reaction conditions, including the choice of base and solvent. encyclopedia.pubnih.gov

Furthermore, derivatives of this compound are instrumental in the synthesis of 1,4-benzodiazepines, a class of seven-membered heterocyclic compounds with significant therapeutic applications. For instance, 1-(2-bromobenzyl)azetidine-2-carboxamides can undergo a copper-catalyzed intramolecular cross-coupling reaction to form azetidine-fused 1,4-benzodiazepines. nih.gov This demonstrates the potential for intramolecular C-N bond formation, a key step in the synthesis of such heterocyclic systems. The general strategy often involves the condensation of a diamine with a suitable ketone or dicarbonyl compound, and α-haloamides can serve as precursors to the necessary building blocks for these reactions. nih.govjetir.org

The following table summarizes the types of heterocyclic compounds that can be synthesized from α-bromo amide precursors and the general synthetic strategies employed.

| Heterocyclic Compound | General Synthetic Strategy | Key Reaction Type |

| β-Lactams | Base-mediated intramolecular cyclization of N-substituted α-bromo amides. | Intramolecular Nucleophilic Substitution |

| 1,4-Benzodiazepines | Intramolecular C-N bond coupling of precursors derived from α-bromo amides. | Copper-Catalyzed Cross-Coupling |

| Pyrrolidin-2-ones | Regioselective reaction of amide dianions with epibromohydrin. | Nucleophilic Ring Opening |

| Tetrahydroquinolines | Cyclization of N-benzyl-3-anilinopropanamides. | Intramolecular Cyclization |

Precursor for Advanced Organic Materials and Polymers

The reactivity of the carbon-bromine bond in this compound makes it a suitable initiator for controlled radical polymerization techniques, particularly Atom Transfer Radical Polymerization (ATRP). ATRP allows for the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures.

In ATRP, the α-bromo amide can initiate the polymerization of various monomers, such as styrenes and (meth)acrylates. The polymerization of N,N-dimethylacrylamide, for example, has been studied under ATRP conditions using initiators like 2-bromopropanamide. cmu.edu Although challenges in achieving controlled polymerization for acrylamide-based monomers have been noted, the use of specific ligands and copper sources can lead to well-defined polymers. cmu.eduresearchgate.net this compound could similarly be employed to initiate the polymerization of functional monomers, leading to the creation of advanced polymers with tailored properties.

For instance, this compound could be used to synthesize functional polymers for biomedical applications. nih.govmpg.de By polymerizing monomers with specific functionalities, materials with desired biocompatibility, biodegradability, and stimuli-responsive behavior can be created. The resulting polymers could find use in drug delivery systems, tissue engineering scaffolds, and diagnostic tools. A study on N-(2-arylethyl)-2-methylprop-2-enamides demonstrated their use as versatile reagents for the synthesis of molecularly imprinted polymers, which have high affinity for specific biomolecules. mdpi.comresearchgate.net

The table below outlines the potential role of this compound in polymer synthesis and the types of polymers that can be generated.

| Polymerization Technique | Role of this compound | Potential Polymer Type |

| Atom Transfer Radical Polymerization (ATRP) | Initiator | Functional polyacrylamides, polystyrenes, polyacrylates |

| Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization | Potential chain transfer agent precursor | Well-defined block copolymers, star polymers |

| Conventional Free Radical Polymerization | Initiator | Random copolymers with functional end-groups |

Role in the Synthesis of Complex Natural Products and Analogues

The synthesis of natural products often involves the stereoselective formation of carbon-nitrogen and carbon-carbon bonds. The reactivity of α-bromo amides allows for their participation in nucleophilic substitution reactions, where the bromine atom is displaced by a variety of nucleophiles. This can be a crucial step in building up the carbon skeleton or introducing key functional groups found in natural products.

For example, the synthesis of peptide analogues, which can be considered mimics of natural peptides, often utilizes building blocks that can be readily coupled. nih.gov The α-bromo propanamide structure can be seen as a derivative of the amino acid alanine, and its reactivity could be exploited in the synthesis of peptidomimetics with modified backbones.

Utility in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of large libraries of related compounds for high-throughput screening. mdpi.com The versatility of this compound makes it an attractive building block for the creation of such libraries.

The synthesis of combinatorial libraries often relies on solid-phase synthesis techniques, where molecules are built up on a solid support. mdpi.com The reactivity of the α-bromo group allows for the attachment of this building block to a resin, followed by diversification through reactions at the bromine-bearing carbon or at the amide nitrogen. For example, a library of propanamide derivatives could be generated by reacting this compound with a diverse set of nucleophiles, leading to a collection of compounds with varying substituents at the α-position.

Furthermore, this compound can be used in the synthesis of peptide analogue libraries. The multipin peptide synthesis method, for example, allows for the simultaneous synthesis of a large number of different peptide analogues. nih.gov By incorporating a building block like this compound, libraries of non-natural peptides with modified backbones or side chains can be constructed. These libraries can then be screened for biological activity to identify new lead compounds for drug development. The synthesis of biheterocyclic propanamides has been shown to yield compounds with potential antidiabetic properties, highlighting the utility of this class of compounds in medicinal chemistry. nih.gov

The following table illustrates how this compound could be utilized in the generation of chemical libraries.

| Library Type | Role of this compound | Potential Application |

| Small Molecule Library | Core scaffold for diversification | Drug discovery, materials science |

| Peptide Analogue Library | Modified amino acid building block | Protease inhibitor screening, receptor binding assays |

| Heterocyclic Compound Library | Precursor for various heterocyclic cores | Kinase inhibitor screening, ion channel modulation |

Viii. Future Research Directions and Perspectives for 2 Bromo N 2 Methylbenzyl Propanamide

Exploration of Novel Asymmetric Synthesis Routes

The propanamide backbone of 2-Bromo-N-(2-methylbenzyl)propanamide contains a stereocenter at the carbon atom bearing the bromine. The development of enantiomerically pure forms of this compound could be crucial for its potential applications in pharmacology and materials science. Future research is poised to move beyond classical resolution methods and explore more elegant and efficient asymmetric syntheses.

One promising avenue is the use of chiral catalysts in the bromination of a suitable N-(2-methylbenzyl)propanamide precursor. Organocatalysis, employing chiral amines or phosphoric acids, could facilitate the enantioselective formation of the carbon-bromine bond. Additionally, transition-metal-catalyzed approaches, which have shown success in other asymmetric halogenations, could be adapted for this specific substrate. The future of asymmetric synthesis is trending towards greener and more atom-economical methods, suggesting that catalytic approaches will be a primary focus. chiralpedia.com

Furthermore, enzyme-catalyzed reactions offer a highly selective means of producing chiral molecules. chiralpedia.com Future investigations might involve screening for enzymes that can stereoselectively brominate the propanamide precursor or resolve a racemic mixture of this compound. Such biocatalytic methods often proceed under mild conditions and can offer excellent enantioselectivity.

A summary of potential asymmetric synthesis strategies is presented in the table below.

| Synthesis Strategy | Description | Potential Advantages |

| Organocatalysis | Use of small chiral organic molecules to catalyze the enantioselective bromination. | Metal-free, often milder reaction conditions, high enantioselectivity. |

| Transition-Metal Catalysis | Employment of chiral transition metal complexes to direct the stereochemical outcome of the bromination. | High turnover numbers, broad substrate scope, tunable ligand systems. |

| Biocatalysis (Enzymatic) | Utilization of enzymes for stereoselective bromination or kinetic resolution. | High enantioselectivity, mild reaction conditions, environmentally friendly. |

Development of Advanced Spectroscopic Probes Incorporating the Compound

The structure of this compound provides a foundation for the development of advanced spectroscopic probes. The reactive bromine atom can serve as a handle for the attachment of fluorophores, chromophores, or other reporter groups.

Future research could focus on synthesizing derivatives of this compound that are conjugated to fluorescent moieties. These probes could be designed to investigate biological processes or to sense specific analytes. For example, the N-(2-methylbenzyl) group might interact with particular biological targets, and the attached fluorophore could report on these binding events through changes in fluorescence intensity, lifetime, or emission wavelength.

Another area of exploration is the development of photoaffinity labels . By incorporating a photolabile group, researchers could create probes that, upon irradiation with light, form a covalent bond with a target molecule. This would be a powerful tool for identifying and characterizing binding partners in complex biological systems.

Integration into Chemoinformatic Databases for Predictive Modeling

As the volume of chemical data grows, chemoinformatics and predictive modeling have become indispensable tools in chemical research. researchgate.netnih.gov Integrating this compound and its potential derivatives into large chemical databases is a critical step for future in silico studies.

Once incorporated, its structural information can be used to train machine learning algorithms to predict various properties. These predictions could include:

Biological Activity: Predicting potential therapeutic targets or off-target effects based on structural similarities to known bioactive molecules. The N-benzylamide scaffold, for instance, is found in a variety of biologically active compounds. acs.org

Physicochemical Properties: Estimating properties such as solubility, lipophilicity (logP), and metabolic stability, which are crucial for drug development.

Toxicity: Assessing the likelihood of adverse effects through quantitative structure-activity relationship (QSAR) models.

This computational pre-screening can significantly streamline the research and development process by prioritizing the most promising derivatives for synthesis and experimental testing. nih.gov

Design of Next-Generation Molecular Tools and Probes Based on its Scaffold

The scaffold of this compound is well-suited for the design of next-generation molecular tools and probes. The ability to modify the molecule at the bromine position, on the aromatic ring, or at the amide nitrogen allows for the creation of a diverse library of compounds.

One potential application is in the development of inhibitors for specific enzymes . The N-benzyl group can be tailored to fit into the binding pockets of target proteins, while the alpha-bromo-amide moiety can act as a reactive group to form covalent bonds with nearby nucleophilic residues, leading to irreversible inhibition. The N-benzylpiperidine motif, a related structure, is frequently used in drug discovery to fine-tune efficacy and physicochemical properties. researchgate.net

Furthermore, this scaffold could be used to construct bifunctional molecules . For example, one part of the molecule could be designed to bind to a protein of interest, while another part could be attached to a molecule that recruits other cellular machinery, such as a ubiquitin ligase for targeted protein degradation (PROTACs). The versatility of the α-haloamide chemistry makes it a suitable starting point for such sophisticated molecular constructs. nih.gov

The development of such molecular tools based on the this compound scaffold could have significant impacts on chemical biology and drug discovery.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-Bromo-N-(2-methylbenzyl)propanamide?

- Methodology : The synthesis typically involves bromination of a propanamide precursor followed by coupling with 2-methylbenzylamine. Key steps include:

- Bromination : Reacting propanamide derivatives with brominating agents (e.g., NBS or Br₂) under controlled temperatures (0–25°C) in inert solvents like dichloromethane .

- Amide Coupling : Using coupling agents (e.g., EDC/HOBt) to link the brominated propanamide to 2-methylbenzylamine, with reaction times optimized to 12–24 hours in THF or DMF .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures to achieve ≥95% purity .

Q. How can spectroscopic techniques characterize this compound?

- Methodology :

- NMR : H NMR (CDCl₃) shows peaks for the methylbenzyl group (δ 2.29 ppm, singlet) and brominated propanamide backbone (δ 4.48 ppm, doublet; δ 1.64 ppm, triplet) .

- FT-IR : Confirm amide C=O stretch (~1640 cm⁻¹) and N-H bend (~1530 cm⁻¹) .

- Mass Spectrometry : HRMS (ESI) calculates exact mass (e.g., C₁₁H₁₃BrNO: 258.02 g/mol) to verify molecular identity .

Q. What safety protocols are critical for handling this compound?

- Methodology :

- Storage : Keep in airtight containers at –20°C to prevent degradation; avoid light and moisture .

- PPE : Use nitrile gloves, lab coats, and fume hoods due to potential respiratory and skin irritation .

- Disposal : Neutralize with alkaline hydrolysis (NaOH/ethanol) before incineration to minimize environmental hazards .

Advanced Research Questions

Q. How does crystallographic data inform the structural conformation of this compound?

- Methodology : Single-crystal X-ray diffraction reveals:

- Monoclinic Crystal System : Space group C2/c with unit cell parameters (e.g., a = 24.1245 Å, β = 91.837°) .

- Hydrogen Bonding : N-H···O interactions stabilize the amide group, influencing packing density and solubility .

- Torsional Angles : The bromine atom’s steric effects create a 120° dihedral angle between the benzyl and propanamide groups, affecting reactivity .

Q. What bioactivity or pharmacological potential does this compound exhibit?

- Methodology :

- Enzyme Inhibition Assays : Test against serine hydrolases or kinases using fluorogenic substrates (e.g., IC₅₀ determination via fluorescence quenching) .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to identify apoptosis induction at µM concentrations .

- Molecular Docking : Simulate binding to targets like EGFR or COX-2 using AutoDock Vina to prioritize in vitro validation .

Q. How do reaction mechanisms differ when modifying the bromine position or benzyl substituents?

- Methodology :

- Kinetic Studies : Compare SN2 vs. radical pathways in bromine substitution using deuterated solvents (e.g., DMSO-d₆) and ESR spectroscopy .

- Electronic Effects : Hammett plots correlate substituent electronic parameters (σ) with reaction rates in nucleophilic acyl substitutions .

- Steric Analysis : Computational modeling (DFT) quantifies steric hindrance from ortho-methyl groups on benzyl amines .

Q. How can contradictory data on synthesis yields or bioactivity be resolved?

- Methodology :

- Reproducibility Checks : Validate reported protocols (e.g., 45% yield in vs. 68% in ) by controlling humidity, oxygen levels, and catalyst purity.

- Meta-Analysis : Compare bioactivity datasets using standardized assays (e.g., NIH/EPA Tox21) to isolate variables like solvent polarity or cell line variability .

- Advanced Analytics : Use LC-MS/MS to detect trace impurities (<0.1%) that may skew biological results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.